molecular formula C19H19N3O3 B2607762 3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one CAS No. 2309630-21-3

3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one

Cat. No.: B2607762
CAS No.: 2309630-21-3
M. Wt: 337.379
InChI Key: UMLWGILOXPZUBQ-UHFFFAOYSA-N
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Description

3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that features a unique combination of imidazole, piperidine, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the piperidine ring, and finally, the coupling with the chromenone moiety. Common reagents used in these reactions include glyoxal, ammonia, and various catalysts to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions, influencing enzymatic activity, while the chromenone ring can interact with various proteins, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one is unique due to its combination of imidazole, piperidine, and chromenone rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Biological Activity

3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one, a compound featuring both imidazole and piperidine moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a chromenone core linked to a piperidine ring substituted with an imidazole group. This unique arrangement suggests possible interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O₂
Molecular Weight298.34 g/mol
CAS Number2320176-13-2

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the piperidine moiety may enhance binding affinity.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on key enzymes:

  • Monoamine Oxidases (MAOs) : Inhibitors of MAO-A and MAO-B have been identified with IC₅₀ values in the low micromolar range, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown promising AChE inhibitory activity, which is crucial for the treatment of Alzheimer's disease .

2. Antiviral Activity

Some studies have reported antiviral properties associated with imidazole derivatives. For instance, related compounds have demonstrated efficacy against viral replication in vitro, indicating potential as antiviral agents .

3. Cytotoxicity and Safety

In vitro toxicity assessments reveal that while some derivatives exhibit cytotoxic effects at higher concentrations, they maintain acceptable cell viability levels at therapeutic doses. For example, one study showed that cell viability remained above 80% at concentrations up to 100 μg/mL for structurally related compounds .

Case Study 1: Inhibition of MAOs

A study evaluated a series of coumarin derivatives for their inhibitory effects on MAOs. The compound demonstrated an IC₅₀ value of 0.51 μM against MAO-B, indicating strong selectivity over MAO-A, which could be beneficial for therapeutic applications targeting depression and anxiety disorders .

Case Study 2: Antiviral Efficacy

In a separate investigation, derivatives containing the imidazole ring were tested against respiratory syncytial virus (RSV). The results indicated significant inhibition of viral replication at micromolar concentrations, supporting further exploration into the compound’s antiviral potential .

Properties

IUPAC Name

3-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-21-12-20-11-16(21)13-6-8-22(9-7-13)18(23)15-10-14-4-2-3-5-17(14)25-19(15)24/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLWGILOXPZUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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